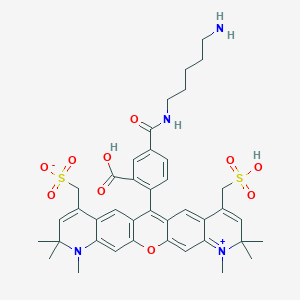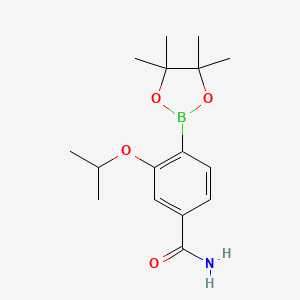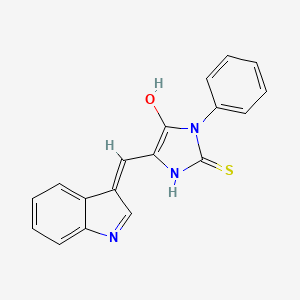
APDye 594 Cadaverine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APDye 594 Cadaverine: is a carbonyl reactive building block used to modify carboxylic groups in the presence of activators or activated esters through a stable amide bond . It is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594 . This compound is widely used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: APDye 594 Cadaverine is synthesized by modifying carboxylic groups in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide), or activated esters like NHS (N-Hydroxysuccinimide) esters . The reaction typically involves forming a stable amide bond between the cadaverine and the carboxylic group.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory methods. The process ensures high purity and consistency of the product, which is crucial for its applications in research and industry .
化学反応の分析
Types of Reactions: APDye 594 Cadaverine primarily undergoes substitution reactions where it reacts with carboxylic acids, aldehydes, and ketones . It can also react with glutamine residues through an enzyme-catalyzed transamidation reaction .
Common Reagents and Conditions:
Carboxylic Acids: Reacts in the presence of coupling agents like EDC or DCC.
Aldehydes and Ketones: Reacts under mild conditions to form stable products.
Glutamine Residues: Reacts via enzyme-catalyzed transamidation.
Major Products: The major products formed from these reactions are amide bonds, which are stable and useful for various labeling and tracking applications .
科学的研究の応用
Chemistry: APDye 594 Cadaverine is used as a reactive dye for labeling proteins via a carboxylic acid moiety. It is also employed as a polar tracer due to its bright fluorescence and water solubility .
Biology: In biological research, it is used for cell tracking and tracing applications. The dye can be fixed in cells by treatment with formaldehyde or glutaraldehyde, making it useful for imaging and flow cytometry .
Medicine: this compound is used in medical research for labeling and detecting specific proteins and peptides. It helps in studying cellular processes and diagnosing diseases .
Industry: In the industrial sector, it is used for labeling and localization of tissues, cells, and biomolecules in biomedical research .
作用機序
APDye 594 Cadaverine exerts its effects by forming stable amide bonds with carboxylic groups in the presence of activators or activated esters . The molecular targets include carboxylic acids, aldehydes, ketones, and glutamine residues . The pathways involved in its mechanism of action are primarily substitution reactions and enzyme-catalyzed transamidation .
類似化合物との比較
Similar Compounds:
- Alexa Fluor 594
- CF 594
- DyLight 594
Uniqueness: APDye 594 Cadaverine is unique due to its high extinction coefficient and stability across a wide pH range (pH 4 to pH 10) . It is also highly water-soluble and provides stable signal generation in imaging and flow cytometry .
特性
分子式 |
C40H46N4O10S2 |
|---|---|
分子量 |
806.9 g/mol |
IUPAC名 |
[13-[4-(5-aminopentylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C40H46N4O10S2/c1-39(2)19-24(21-55(48,49)50)27-15-30-34(17-32(27)43(39)5)54-35-18-33-28(25(22-56(51,52)53)20-40(3,4)44(33)6)16-31(35)36(30)26-11-10-23(14-29(26)38(46)47)37(45)42-13-9-7-8-12-41/h10-11,14-20H,7-9,12-13,21-22,41H2,1-6H3,(H3-,42,45,46,47,48,49,50,51,52,53) |
InChIキー |
PMLMXDFLDAUSPC-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCN)C(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)


![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)


![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)
![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)
